5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-
Description
5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiazole ring and a pyrimidine ring. The presence of a chloro-phenyl group and two methyl groups further enhances its chemical properties and potential applications. Thiazolopyrimidines are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-8-12(15(21)22-3)13(10-4-6-11(17)7-5-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNZARWUTALJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves a multi-step process. One common method includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours . Another approach involves the use of phosphorus oxychloride as a reagent to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole and pyrimidine derivatives in cancer treatment. The compound has been synthesized and evaluated for its anticancer efficacy against various cancer cell lines.
Case Studies
- Antiproliferative Effects : A study demonstrated that derivatives of thiazole-pyrimidine exhibited notable antiproliferative activity against human cancer cell lines such as A375 (melanoma), C32 (cutaneous melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). Among these, specific derivatives showed IC50 values indicating potent activity against these cell lines .
- Mechanisms of Action : The structure-activity relationship (SAR) analysis revealed that the presence of the 4-chloro substituent enhances the compound's ability to inhibit cancer cell proliferation. The compound's mechanism involves inducing apoptosis in cancer cells, which was confirmed through flow cytometry assays that measured apoptotic markers .
Synthetic Strategies
The synthesis of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Utilizing thiazole derivatives and aromatic aldehydes under acidic conditions to form the thiazolo-pyrimidine framework.
- Cyclization Techniques : Employing trifluoroacetic anhydride to facilitate cyclization reactions that yield the desired thiazolo-pyrimidine structure .
Other Biological Activities
In addition to its anticancer properties, this compound has shown promise in other areas:
- Anticonvulsant Activity : Some thiazole derivatives have been tested for anticonvulsant effects in animal models. The results indicated that certain modifications could enhance their protective effects against seizures .
- Antimicrobial Properties : Preliminary studies suggest that thiazole-based compounds exhibit antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A375 | 10–30 | Induction of apoptosis |
| Anticancer | MCF-7 | 5.71 | Cell cycle arrest |
| Anticonvulsant | Picrotoxin model | ED50 18.4 | Inhibition of neuronal excitability |
| Antimicrobial | Various pathogens | Varies | Disruption of microbial membranes |
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its inhibitory effects on nuclear factor kappa B and activator protein 1.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against epidermal growth factor receptor tyrosine kinase.
Pyridazine derivatives: Known for their anti-inflammatory and antibacterial properties.
Uniqueness
5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is unique due to its specific fused ring structure and the presence of a chloro-phenyl group, which imparts distinct chemical and biological properties
Biological Activity
5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine is a compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. The compound exhibits notable pharmacological properties, including antitumor, antibacterial, and anti-inflammatory activities.
The molecular structure of the compound can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O3S |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | Isopropyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | BVYVNTRHSOZEMA-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:
- Cervical Cancer (M-HeLa) : The compound exhibited high cytotoxicity with a selectivity index indicating lower toxicity towards normal liver cells compared to cancerous cells .
- Prostate Cancer (PC3) : Moderate activity was observed against this cell line, suggesting potential for further development as an anticancer agent .
Antibacterial and Antifungal Activity
Thiazolo[3,2-a]pyrimidines have also shown promising antibacterial and antifungal properties. In vitro studies indicated:
- Broad-spectrum Activity : The compound has been effective against multiple bacterial strains and fungi, making it a candidate for further investigation in infectious disease treatment .
The biological activity of 5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit certain enzymes involved in critical biological pathways such as the NF-kB inflammatory pathway .
Case Studies
Several case studies have documented the efficacy of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Cytotoxicity Against M-HeLa Cells :
- Antibacterial Screening :
Q & A
Q. Basic Structural Characterization
- X-ray Crystallography : Reveals a flattened boat conformation in the pyrimidine ring, with a puckered C5 atom deviating by 0.224 Å from the mean plane. Dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) are critical for spatial analysis .
- Spectroscopy : IR confirms carbonyl (C=O) stretches at ~1638 cm⁻¹, while ¹H NMR identifies aromatic protons (δ 7.16–7.79 ppm) and methyl groups (δ 2.1–2.5 ppm) .
How do substituents on the benzylidene group influence diastereoselectivity and molecular conformation?
Q. Advanced Stereochemical Analysis
- Electron-Withdrawing Groups : Substituents like methoxycarbonyl () or fluorine () favor (Z)-configurations due to steric and electronic effects.
- Conformational Impact : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) increase dihedral angles between fused rings, altering molecular packing in crystals .
How can discrepancies between NMR data and crystallographic results be resolved in structural analysis?
Q. Advanced Data Interpretation
- Dynamic Effects : NMR may average signals for flexible moieties (e.g., puckered rings), while X-ray provides static snapshots. For example, NMR might not resolve chiral C5 environments, necessitating crystallography for absolute configuration .
- Validation : Cross-validate using NOESY (for spatial proximity) and temperature-dependent NMR to detect conformational flexibility .
What strategies improve diastereomeric purity during synthesis?
Q. Advanced Synthetic Optimization
- Catalyst Control : Piperidine or sodium acetate in ethanol promotes stereoselective cyclization by stabilizing transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity for (Z)-isomers, while protic solvents (e.g., acetic acid) favor thermodynamic products .
What are common byproducts in the synthesis, and how are they characterized?
Q. Basic Byproduct Analysis
- Byproducts : Unreacted thiourea intermediates or over-oxidized derivatives. These are removed via recrystallization (e.g., ethanol) and characterized by melting point, IR (absence of thiol stretches), and TLC .
How does solvent polarity influence cyclocondensation efficiency?
Q. Advanced Reaction Mechanism
- High Polarity : Acetic acid increases electrophilicity of carbonyl groups, accelerating cyclization.
- Low Polarity : Ethanol slows reactions but improves selectivity for kinetically controlled products .
What is the role of sodium acetate in the synthesis?
Basic Catalyst Function
Sodium acetate acts as a weak base, deprotonating intermediates (e.g., thiourea derivatives) to facilitate nucleophilic attack and ring closure .
How does the chiral C5 center influence spectroscopic characterization and racemization risks?
Q. Advanced Chirality Considerations
- Racemization : Acidic conditions (e.g., acetic acid) may protonate the chiral center, leading to racemization. Use neutral pH during synthesis to minimize this .
- Analysis : Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess, while X-ray confirms absolute configuration .
What computational methods support the study of electronic effects on reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
